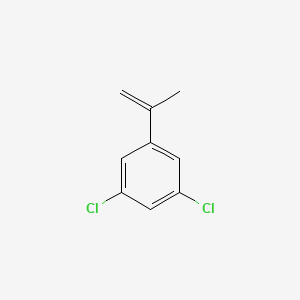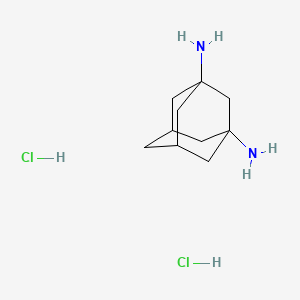
Adamantane-1,3-diamine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of adamantane derivatives is a multi-step process involving various chemical reactions. For instance, a new adamantane-based dietheramine was prepared from chloro displacement and subsequent catalytic reduction . Another synthesis method involves the Ritter reaction, hydrolysis, neutralization, and reduction steps to produce 3-amino-1-adamantanemethanol . Additionally, Lewis acid-catalyzed electrophilic cyclization has been used to prepare 1,3-difunctionalized adamantane derivatives . These methods highlight the versatility of adamantane chemistry and the potential pathways that could be adapted for the synthesis of adamantane-1,3-diamine dihydrochloride.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core, which consists of three fused cyclohexane rings in a chair conformation. This core structure imparts significant stability and influences the overall properties of the derivatives. For example, the molecular conformation of certain thioureas derived from adamantane is stabilized by intramolecular hydrogen bonding . The adaptability of the adamantane molecule to conform to the requirements of assembling partners is also notable, as seen in the case of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane .
Chemical Reactions Analysis
Adamantane derivatives participate in a variety of chemical reactions. The coupling reactions of bromo-biadamantane with sodium or magnesium lead to the formation of tetramers . The Lewis acid-catalyzed reactions allow for the functionalization of the adamantane core at specific positions . These reactions demonstrate the reactivity of adamantane derivatives and suggest that adamantane-1,3-diamine dihydrochloride could also be involved in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the functional groups attached to it. Polyimides with the adamantane-2,2-diyl unit exhibit high glass-transition temperatures and thermal stability, with decomposition temperatures above 500 °C . The solubility of adamantane derivatives can vary, with some showing good solubility in organic solvents . The vibrational properties of adamantane-based thioureas have been studied using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations . These properties are crucial for understanding the behavior of adamantane-1,3-diamine dihydrochloride in various environments and applications.
Aplicaciones Científicas De Investigación
1. Medicinal Chemistry
Adamantane derivatives have diverse applications in the field of medicinal chemistry due to their unique structural, biological, and stimulus-responsive properties . For example, amantadine, an adamantane derivative, has shown potent anti-Influenza A activity .
2. Catalyst Development
Adamantane derivatives are also used in catalyst development. Their unique stability and reactivity make them suitable for a variety of reactions .
3. Nanomaterials
Adamantane derivatives are used in the development of nanomaterials. Their unique properties make them suitable for this application .
4. Drug Delivery Systems
Adamantane has been used as an anchor in the lipid bilayer of liposomes, showing promising applications in the field of targeted drug delivery .
5. Surface Recognition
Adamantane-based structures and self-assembled supramolecular systems have been used in surface recognition studies .
6. Synthesis of Diamondoids
Adamantane derivatives, such as 1,3-dehydroadamantane, can be used in the synthesis of diamondoids . Diamondoids are a class of nanosized diamond-like structures that have potential applications in various fields, including electronics and photonics .
7. High-Energy Fuels and Oils
Adamantane derivatives can be used in the synthesis of high-energy fuels and oils . Their unique structure and stability make them suitable for this application .
8. Bioactive Compounds
Adamantane derivatives can be used in the synthesis of bioactive compounds . These compounds have potential applications in the field of medicinal chemistry .
9. Polymerization Reactions
Adamantane derivatives, such as 1,3-dehydroadamantane, can undergo polymerization reactions . For example, 1,3-dehydroadamantane copolymerizes with electron-deficient vinyl monomers, such as acrylonitrile and methyl acrylate, without an initiator or catalyst . This reaction produces polymers that contain adamantane-1,3-diyl moieties in the backbone .
10. Quantum-Chemical Calculations
Adamantane derivatives are used in quantum-chemical calculations to investigate their electronic structure and elucidate the mechanisms for their chemical and catalytic transformations .
11. Synthesis of Functional Adamantane Derivatives
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
12. Synthesis of Monomers
Adamantane derivatives can be used in the synthesis of monomers .
13. Synthesis of Thermally Stable and High-Energy Fuels and Oils
Adamantane derivatives can be used in the synthesis of thermally stable and high-energy fuels and oils .
14. Synthesis of Pharmaceuticals
Adamantane derivatives can be used in the synthesis of pharmaceuticals .
15. Synthesis of Higher Diamond-Like Bulky Polymers
Adamantane derivatives can be used in the synthesis of higher diamond-like bulky polymers such as diamondoids .
Safety And Hazards
The safety information for adamantane-1,3-diamine dihydrochloride includes hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
The adamantane moiety, which is part of adamantane-1,3-diamine dihydrochloride, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Propiedades
IUPAC Name |
adamantane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;;/h7-8H,1-6,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXXSCYTYFTSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181140 | |
| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1,3-diamine dihydrochloride | |
CAS RN |
26562-81-2 | |
| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)
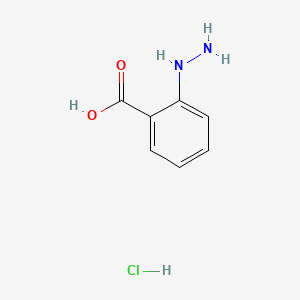

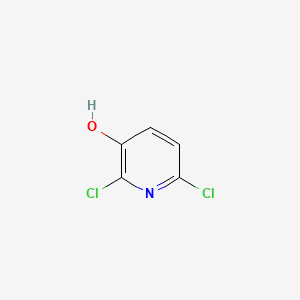

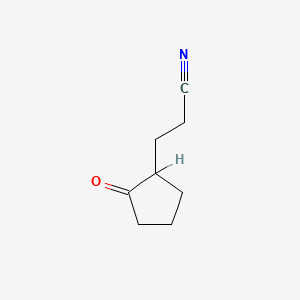


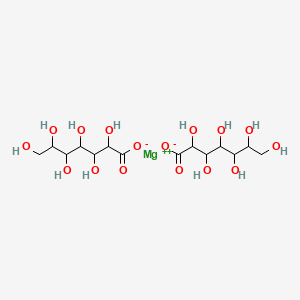

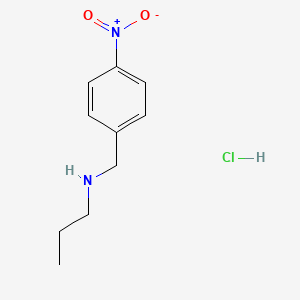

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)
